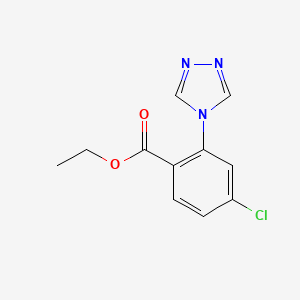

Ethyl4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound with the molecular formula C11H10ClN3O2 It is a member of the benzoate ester family and contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 4-chloro-2-hydrazinylbenzoic acid. This intermediate is then reacted with ethyl chloroformate to yield the desired ester. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild heating conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents on the benzene ring.

Oxidation and Reduction: Products may include various oxidation states of the triazole ring.

Hydrolysis: The major product is 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antifungal Activity

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has been evaluated for its antifungal properties. The triazole ring is known for its efficacy against fungal pathogens by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungi. A study demonstrated that derivatives of this compound exhibited potent antifungal activity against various strains, including Candida albicans and Aspergillus species .

1.2 Antimicrobial Properties

Research has indicated that this compound possesses broad-spectrum antimicrobial activity. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .

1.3 Anticancer Potential

Recent investigations have explored the anticancer properties of ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate. In cellular models, this compound has shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways. It has been suggested that the triazole moiety may interact with specific receptors involved in cancer cell proliferation .

Agricultural Applications

2.1 Fungicide Development

The compound's antifungal properties make it a candidate for agricultural fungicides. Its efficacy against plant pathogens can help in the development of safer and more effective agricultural chemicals that reduce crop loss due to fungal diseases .

2.2 Plant Growth Regulation

Studies have indicated that triazole derivatives can influence plant growth by modulating hormonal pathways. Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate may be explored for its potential to enhance plant resilience against environmental stressors .

Synthesis and Characterization

The synthesis of ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by esterification processes.

Synthesis Route Overview

-

Formation of Triazole Ring:

Reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. -

Esterification:

Reacting the triazole intermediate with ethyl chloroacetate under acidic conditions to yield ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against Candida albicans. Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate demonstrated an IC50 value significantly lower than existing antifungal treatments, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

In a recent pharmacological study, ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate was tested on breast cancer cell lines (MCF7). The results showed a marked decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the ethyl ester group.

4-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the triazole ring.

Uniqueness

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern and the presence of both the ester and triazole functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its structural features that include a benzoate group and a 1,2,4-triazole moiety. This compound has exhibited various biological activities, particularly in the fields of antifungal and anticancer research. This article explores the biological activity of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The chemical formula for Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is C11H10ClN3O2, with a molecular weight of approximately 251.67 g/mol. Its structure features:

- Benzoate Group : Contributes to lipophilicity and potential interactions with biological membranes.

- Triazole Moiety : Known for its role in enhancing biological activity through interactions with various biological targets.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate | Chlorine substitution on the benzoate | Enhanced antimicrobial activity |

| 1-(5-methylthio)-1H-1,2,3-triazole | Different triazole substitution | Potential use in agricultural fungicides |

| 5-(phenyl)-1H-1,2,3-triazole | Phenyl group substitution | Notable anticancer properties |

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate stands out due to its specific combination of structural features that enhance its biological activity compared to other similar compounds.

Antifungal Activity

Research indicates that compounds containing triazole rings are often explored for their antifungal properties. Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has demonstrated promising antifungal activity against various strains of fungi. For instance:

- Mechanism of Action : The compound inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death.

Anticancer Properties

The anticancer potential of Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has also been investigated. Studies have shown that:

- Cell Line Studies : The compound exhibits cytotoxic effects against several cancer cell lines including breast and colon cancer cells.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects on human breast cancer cell lines (MCF7), Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate showed an IC50 value of approximately 15 µM , indicating significant potency compared to control groups .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. Results indicate:

- Inhibition of Growth : The compound exhibits inhibitory effects on E. coli and Staphylococcus aureus, suggesting potential as a broad-spectrum antibacterial agent.

Table: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings underscore the compound's versatility in combating both fungal and bacterial infections .

Interaction with Biological Targets

Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate interacts with specific biological targets that enhance its therapeutic potential:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism.

- Receptor Binding : It may bind to certain receptors involved in cancer cell proliferation and survival pathways.

Computational Studies

Recent computational assessments have provided insights into the binding affinity and molecular interactions between Ethyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate and its biological targets. Molecular docking studies suggest favorable binding interactions that correlate with observed biological activities .

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

ethyl 4-chloro-2-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)9-4-3-8(12)5-10(9)15-6-13-14-7-15/h3-7H,2H2,1H3 |

InChI Key |

RJPKQAKZWDMBQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.